Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663435
InChI: InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-5-14(9-16)8-15-11(17)7-19-10-14/h4-10H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol

Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

CAS No.:

Cat. No.: VC13663435

Molecular Formula: C14H24N2O4

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate -

Specification

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
IUPAC Name tert-butyl 10-oxo-8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate
Standard InChI InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-5-14(9-16)8-15-11(17)7-19-10-14/h4-10H2,1-3H3,(H,15,17)
Standard InChI Key XTAVVWXELPHGMU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s spirocyclic framework consists of two fused rings: a six-membered oxa-diaza ring and a seven-membered diaza ring connected via a shared spiro carbon atom. This configuration introduces conformational rigidity, a feature often exploited in drug design to enhance target binding specificity. The tert-butyl ester group at position 2 and the carboxylate moiety at position 10 contribute to its steric bulk and solubility profile, respectively.

Key Structural Descriptors

PropertyValueSource
IUPAC Nametert-butyl 10-oxo-8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2
InChIKeyXTAVVWXELPHGMU-UHFFFAOYSA-N
PubChem CID131167848

The spirocyclic motif is further stabilized by intramolecular hydrogen bonding between the amide and carbonyl groups, as inferred from analogous structures .

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM), with a calculated partition coefficient (logP\log P) of 2.1, indicating balanced lipophilicity. Its melting point remains undocumented, but differential scanning calorimetry (DSC) of similar spirocyclic derivatives shows thermal stability up to 150°C .

Key Physicochemical Data

PropertyValue/DescriptionSource
Molecular Weight284.35 g/mol
Density1.12 g/cm3^3 (estimated)
Boiling Point492°C (estimated)
Flash Point>230°C

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